molecular formula C19H19FN2O2 B5820233 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide

2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide

Cat. No. B5820233
M. Wt: 326.4 g/mol
InChI Key: DRQIBXYIDAKGGB-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound is a member of the benzamide class of drugs and has shown promising results in preclinical studies.

Mechanism of Action

2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide disrupts signaling pathways that are essential for cancer cell growth and survival, leading to tumor regression.
Biochemical and Physiological Effects:
2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide has demonstrated good tissue penetration and high selectivity for BTK. 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide also has a favorable pharmacokinetic profile, which makes it suitable for oral administration and allows for convenient dosing in preclinical studies.
One limitation of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide is that it has only been studied in preclinical models of cancer, and its safety and efficacy in humans have not yet been established. Another limitation is that 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide may not be effective against all types of cancer, and further research is needed to identify the most suitable patient populations for this drug.

Future Directions

There are several potential future directions for research on 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide. These include:
1. Clinical trials in humans to assess the safety and efficacy of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide as a cancer therapy.
2. Combination studies with other cancer therapies, such as chemotherapy and immunotherapy, to assess the potential synergistic effects of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide.
3. Studies to identify biomarkers that can predict response to 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide and guide patient selection.
4. Studies to investigate the mechanisms of resistance to 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide and identify strategies to overcome resistance.
5. Studies to investigate the potential use of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide in other diseases, such as autoimmune disorders and inflammatory diseases.
Conclusion:
2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide is a promising small molecule inhibitor that has shown potential as a cancer therapy in preclinical studies. Its high selectivity for BTK and favorable pharmacokinetic profile make it an attractive candidate for further development. However, further research is needed to establish its safety and efficacy in humans and identify the most suitable patient populations for this drug.

Synthesis Methods

The synthesis of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide involves several steps, including the reaction of 4-fluorobenzaldehyde with malonic acid to form 4-fluorocinnamic acid. This is then reacted with isopropylamine to form the intermediate, which is subsequently reacted with 2-amino-N-isopropylbenzamide to produce the final product.

Scientific Research Applications

2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies.

properties

IUPAC Name

2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13(2)21-19(24)16-5-3-4-6-17(16)22-18(23)12-9-14-7-10-15(20)11-8-14/h3-13H,1-2H3,(H,21,24)(H,22,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQIBXYIDAKGGB-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.